Scropolioside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

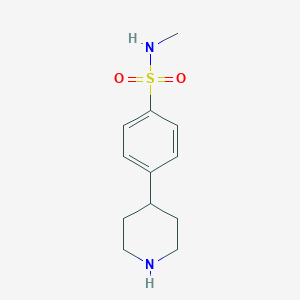

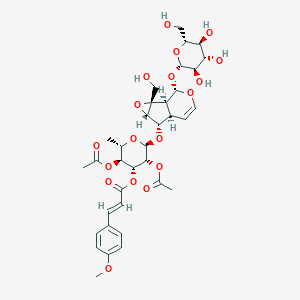

Scropolioside A is a compound found in the Scrophularia genus, which includes about 350 species commonly known as figwort . It is one of the iridoid glycosides, which are the most common compounds in this genus . Scropolioside A has shown potential for anti-inflammatory, hepatoprotective, and wound healing activity .

Molecular Structure Analysis

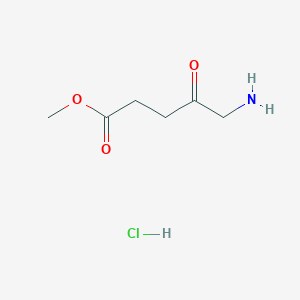

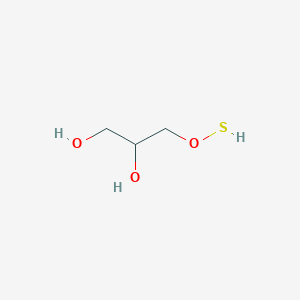

The molecular formula of Scropolioside A is C35H44O18 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis

The main metabolic reactions of Scropolioside A involve hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . The prototype of Scropolioside A is widely distributed in tissues found in the heart, liver, spleen, lung, kidney, stomach, and small intestine of rats, and mainly distributed in the stomach, small intestine, kidney, and liver .Physical And Chemical Properties Analysis

Scropolioside A has a molecular weight of 752.71 . Its boiling point is predicted to be 866.6±65.0 °C, and its density is predicted to be 1.50±0.1 g/cm3 . The pKa value is predicted to be 12.79±0.70 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

- Scropolioside A has demonstrated significant anti-inflammatory effects. In mice, it effectively reduced inflammation in models of delayed-type hypersensitivity, showing a notable reduction in edema and cell infiltration. This compound also inhibited the production of various inflammatory mediators such as prostaglandin E2, leukotriene B4, nitric oxide, and several interleukins, while modifying the expression of nitric oxide synthase-2 and cyclooxygenase-2. Additionally, it affected the activation of the nuclear factor-kappaB in macrophages (Bas et al., 2007).

Comparison with Other Scropoliosides

- The anti-inflammatory activities of various scropoliosides, including scropolioside A, have been compared. These studies focused on their effects on nuclear factor (NF)-κB activity, cytokines mRNA expression, IL-1β secretion, and cyclooxygenase-2 activity. Scropolioside B, closely related to scropolioside A, showed the strongest anti-inflammatory effects among the compounds tested (Zhu et al., 2015).

Antimicrobial and Antiprotozoal Activities

Scropolioside A, along with other compounds from the Scrophularia genus, has been studied for antimicrobial properties. It exhibited moderate antibacterial activity against multidrug and methicillin-resistant Staphylococcus aureus (MRSA) and a panel of rapidly growing mycobacteria. This suggests its potential use in addressing antibiotic-resistant bacterial infections (Stavri et al., 2006).

Additionally, its antiprotozoal activity has been evaluated, showing effectiveness against various kinetoplastid parasites, indicating potential applications in treating diseases like leishmaniasis and trypanosomiasis (Alkhaldi et al., 2019).

Wound Healing

- Scropolioside A has been found to stimulate the growth of human dermal fibroblasts in vitro, suggesting its potential role in wound healing processes. This aligns with the ethnobotanical use of plants containing scropolioside A for healing wounds (Stevenson et al., 2002).

Zukünftige Richtungen

The diverse chemical compounds and biological activities of the Scrophularia genus, including Scropolioside A, will motivate further investigation on this genus as a source of new therapeutic medications . The anti-inflammatory properties of Scropolioside A, in particular, highlight it as a potential drug for the treatment of rheumatoid arthritis and atherosclerosis .

Eigenschaften

CAS-Nummer |

116064-68-7 |

|---|---|

Produktname |

Scropolioside A |

Molekularformel |

C35H44O18 |

Molekulargewicht |

752.7 g/mol |

IUPAC-Name |

[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H44O18/c1-15-27(47-16(2)38)29(50-22(40)10-7-18-5-8-19(44-4)9-6-18)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |

InChI-Schlüssel |

RRBUKTFTHGQFCF-MLFNGFKZSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C |

SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |

Synonyme |

scropolioside A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)